molecular formula C15H17N5O3S B2699903 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1170402-38-6

6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2699903
CAS RN: 1170402-38-6
M. Wt: 347.39
InChI Key: FORNAPGAHVQOBN-UHFFFAOYSA-N
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Description

The compound “6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) as one of its key structural elements . The exact molecular structure is not available in the retrieved information.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been synthesized and evaluated for their antimicrobial activities. The synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives and their antimicrobial activities were explored, demonstrating the potential of these compounds in developing new antimicrobial agents (Bakhite, Al-Sehemi, & Yamada, 2005).

Anticancer and Anti-inflammatory Properties

Research into pyrazolopyrimidines derivatives, including structures similar to the compound , has shown promising anticancer and anti-5-lipoxygenase activities. This suggests potential applications in cancer therapy and inflammation management (Rahmouni et al., 2016).

Synthesis and Biological Evaluation

The synthesis of novel pyrazolopyrimidines and their evaluation for biological activities highlight the compound's relevance in medicinal chemistry. Compounds with similar structures have been investigated for their cytotoxic properties against various cancer cell lines, indicating potential applications in cancer research (Flefel et al., 2018).

Luminescence and Binding Characteristics

A study on the luminescence properties of related compounds and their binding characteristics with biological molecules such as bovine serum albumin (BSA) suggests applications in bioanalytical chemistry, particularly in the development of luminescent probes for biological studies (Tang, Tang, & Tang, 2011).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that the compound “6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” could potentially have applications in these areas.

properties

IUPAC Name

6-acetyl-2-[(2-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-8(21)20-6-4-9-11(7-20)24-15(12(9)13(16)22)18-14(23)10-3-5-17-19(10)2/h3,5H,4,6-7H2,1-2H3,(H2,16,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORNAPGAHVQOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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